molecular formula C14H18N2O3 B6750028 Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate

Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate

Cat. No.: B6750028
M. Wt: 262.30 g/mol
InChI Key: MERZPSVDSZCGLM-UHFFFAOYSA-N
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Description

Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring, a benzoyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-(methylamino)benzoic acid with a suitable reagent like thionyl chloride to form 2-(methylamino)benzoyl chloride.

    Cyclopropane Ring Formation: The next step involves the formation of the cyclopropane ring. This can be achieved by reacting the benzoyl chloride intermediate with diazomethane under controlled conditions to form the cyclopropane ring.

    Final Coupling Reaction: The final step involves the coupling of the cyclopropane intermediate with methylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzoyl group, potentially converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyl and cyclopropane positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylamino group would yield N-oxides, while reduction of the benzoyl group would yield benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features may allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of advanced materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring could play a crucial role in binding to molecular targets, while the benzoyl and methylamino groups could influence its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[[[2-(amino)benzoyl]amino]methyl]cyclopropane-1-carboxylate
  • Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate

Uniqueness

Compared to similar compounds, this compound stands out due to the presence of the methylamino group, which can significantly influence its reactivity and interactions with other molecules

Properties

IUPAC Name

methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-15-11-6-4-3-5-10(11)12(17)16-9-14(7-8-14)13(18)19-2/h3-6,15H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERZPSVDSZCGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NCC2(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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